Physical and chemical properties of 1-(3-Bromophenyl)ethan-1-one oxime.
Physical and chemical properties of 1-(3-Bromophenyl)ethan-1-one oxime.
An In-depth Technical Guide to 1-(3-Bromophenyl)ethan-1-one oxime
Introduction
1-(3-Bromophenyl)ethan-1-one oxime is an organic compound belonging to the oxime class, which are derivatives of ketones formed through a condensation reaction with hydroxylamine.[1] Its structure, featuring a brominated aromatic ring attached to an ethanone oxime core, makes it a valuable intermediate in various fields of chemical research. The presence of the bromine atom and the oxime functional group imparts specific reactivity and properties, rendering it a versatile building block in organic synthesis and a subject of interest in medicinal chemistry.[1][2] This guide provides a comprehensive overview of its physical and chemical properties, synthesis, reactivity, and potential applications, tailored for researchers and professionals in drug development and chemical sciences.
Chemical Identity and Structure
The fundamental identity of a chemical compound is defined by its structure and nomenclature. 1-(3-Bromophenyl)ethan-1-one oxime is systematically named based on IUPAC conventions, though several synonyms are used in commercial and research contexts.
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IUPAC Name : (NE)-N-[1-(3-bromophenyl)ethylidene]hydroxylamine[1]
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Common Synonyms : 3'-Bromoacetophenone oxime, m-Bromoacetophenone oxime
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CAS Number : 187672-17-9[3]
The structure consists of a central C=N double bond, characteristic of an oxime, with a hydroxyl group attached to the nitrogen. The carbon is bonded to a methyl group and a 3-bromophenyl group. The geometry around the C=N bond can lead to E/Z isomerism.
Caption: Chemical structure of 1-(3-Bromophenyl)ethan-1-one oxime.
Physicochemical Properties
The physical and chemical properties of a compound dictate its behavior in different environments and its suitability for various applications. These properties are summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈BrNO | [1][3] |
| Molecular Weight | 214.06 g/mol | [1][3] |
| Appearance | White to off-white solid | [4] |
| Purity | Typically ≥97% | [3] |
| Solubility | Soluble in polar organic solvents like methanol and ethanol.[5] Limited solubility in water (18.1 µg/mL at pH 7.4).[1] | |
| Isomeric SMILES | C/C(=N\O)/C1=CC(=CC=C1)Br | [1] |
| InChI Key | TUEQLTCSWQPJIV-UXBLZVDNSA-N | [1] |
The solid nature and solubility profile are typical for organic molecules of this size with polar functional groups. The limited water solubility is expected due to the hydrophobic bromophenyl ring, while the oxime group allows for solubility in polar organic solvents.
Synthesis and Reactivity
Synthesis
The most common and straightforward synthesis of 1-(3-Bromophenyl)ethan-1-one oxime involves the reaction of its corresponding ketone, 3-bromoacetophenone, with hydroxylamine hydrochloride.[1] The reaction is typically performed in a basic or buffered medium to liberate the free hydroxylamine nucleophile.[1]
Caption: General workflow for the synthesis of the target oxime.
Experimental Protocol: Synthesis of 1-(3-Bromophenyl)ethan-1-one oxime
This protocol is a representative procedure based on standard oximation methods.[1]
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Starting Material Preparation : In a round-bottomed flask, charge 3-bromoacetophenone (1 equivalent) and hydroxylamine hydrochloride (2.1 equivalents).
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Solvent Addition : Add a suitable solvent, such as denatured ethanol or methanol, to dissolve the reactants.
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Reaction Initiation : Add a base, like sodium acetate, to the mixture. This deprotonates the hydroxylamine hydrochloride, freeing the hydroxylamine to act as a nucleophile.
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Reaction : Stir the resulting mixture vigorously at room temperature for several hours to ensure the reaction goes to completion.
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Work-up and Extraction : Upon completion, the product is extracted from the reaction mixture using an appropriate organic solvent, such as dichloromethane.
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Purification : The combined organic layers are dried over an anhydrous salt (e.g., sodium sulfate), filtered, and the solvent is removed under reduced pressure. The crude product can be further purified by column chromatography or recrystallization to yield the final product with high purity.[1]
Chemical Reactivity
The reactivity of 1-(3-Bromophenyl)ethan-1-one oxime is primarily governed by the oxime functional group and the bromo-substituted aromatic ring.
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Rearrangements : Oximes are well-known to undergo the Beckmann rearrangement under acidic conditions to form amides. For this specific oxime, the rearrangement would likely yield N-(3-bromophenyl)acetamide. The migratory aptitude of the aryl group versus the methyl group influences the regioselectivity of this transformation.[5]
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Reductive Acetylation : The compound can undergo reductive acetylation to form N-acetyl enamides, a transformation that highlights the versatility of the oxime group in forming C-N bonds.[1]
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Reduction to Amines : The oxime group can be reduced to a primary amine using various reducing agents, such as catalytic hydrogenation.[6] This reaction transforms the oxime into 1-(3-bromophenyl)ethylamine, a valuable chiral building block.[6]
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C-H Activation Reactions : The presence of the oxime as a directing group enables its participation in transition metal-catalyzed C-H activation reactions, which are powerful tools for forming new carbon-carbon bonds in organic synthesis.[1]
Spectral and Analytical Characterization
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¹H NMR (Proton Nuclear Magnetic Resonance) : The ¹H NMR spectrum is expected to show a singlet for the methyl protons (CH₃) around δ 2.3 ppm. The aromatic protons on the bromophenyl ring would appear as a complex multiplet in the δ 7.2-7.8 ppm region. A broad singlet corresponding to the hydroxyl proton (N-OH) would be observed, typically at a higher chemical shift (δ > 9.0 ppm).[4]
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¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) : The ¹³C NMR spectrum would show a signal for the methyl carbon around δ 12-15 ppm. The carbon of the C=N bond would appear significantly downfield, around δ 155-157 ppm. The aromatic carbons would resonate in the typical δ 120-140 ppm range, with the carbon attached to the bromine atom showing a characteristic shift.[4]
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IR (Infrared) Spectroscopy : The IR spectrum would display key absorption bands. A broad peak in the range of 3100-3400 cm⁻¹ corresponds to the O-H stretching of the oxime group.[4] A sharp peak around 1600-1650 cm⁻¹ is characteristic of the C=N double bond stretch. Aromatic C-H and C=C stretching vibrations would be observed in their respective regions.[4][7]
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Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) would confirm the molecular formula by providing a highly accurate mass-to-charge ratio (m/z) for the molecular ion [M+H]⁺. The presence of bromine would be indicated by a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two peaks (M and M+2) of nearly equal intensity.[4]
Applications and Research Interest
1-(3-Bromophenyl)ethan-1-one oxime is primarily utilized as a versatile intermediate in synthetic chemistry.
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Organic Synthesis : It serves as a key precursor for synthesizing more complex molecules.[1] Its ability to be converted into amides, amines, and other functional groups makes it a valuable building block for constructing diverse molecular scaffolds.[1][6]
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Pharmaceutical and Agrochemical Research : The structural motif is of interest in drug discovery and agrochemical development. Oxime-containing compounds have been investigated for a range of biological activities, including antimicrobial and anticancer properties.[1] For instance, related oxime derivatives have been studied as dual inhibitors of xanthine oxidase (XOD) and urate transporter 1 (URAT1), which are targets for treating hyperuricemia.[8] The bromophenyl group can also be a site for further functionalization via cross-coupling reactions.
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Analytical Chemistry : Due to its distinct spectral properties, it can be used as a reference compound or an analytical standard for the identification and quantification of related substances.[1]
Safety and Handling
While a specific Safety Data Sheet (SDS) for 1-(3-Bromophenyl)ethan-1-one oxime is not detailed in the provided search results, safety precautions can be inferred from the data for its precursor, 3-bromoacetophenone, and general chemical safety principles for oximes.
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Hazard Identification : The precursor, 3-bromoacetophenone, is known to cause skin and serious eye irritation, and may cause respiratory irritation.[9] It is prudent to assume the oxime derivative may have similar irritant properties.
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Personal Protective Equipment (PPE) : When handling this compound, standard laboratory PPE should be worn, including safety goggles or a face shield, chemical-resistant gloves, and a lab coat.[9][10] Work should be conducted in a well-ventilated area or a chemical fume hood.[10]
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First-Aid Measures :
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Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[9][11]
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Disposal : Dispose of the chemical and its container in accordance with local, regional, and national regulations at an approved waste disposal plant.[9][10]
References
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1-(3-Bromophenyl)ethan-1-one oxime. (2024, February 18). WorldOfChemicals. [Link]
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Supporting Information for Dalton Transactions. The Royal Society of Chemistry. [Link]
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Safety Data Sheet for 4-(3-Bromophenyl)oxane-4-carbonitrile. Kishida Chemical Co., Ltd. [Link]
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Safety Data Sheet for 3'-Bromoacetophenone. Thermo Fisher Scientific. [Link]
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Chemical Properties of Ethanone, 1-(3-bromophenyl)- (CAS 2142-63-4). Cheméo. [Link]
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Supporting Information. Royal Society of Chemistry. [Link]
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Safety data sheet. Otto Chemie. [Link]
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Synthesis of N-Acetyl Enamides by Reductive Acetylation of Oximes Mediated with Iron(II) Acetate: N-(1-(4-Bromophenyl)vinyl)acetamide. Organic Syntheses. [Link]
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p-Bromoacetophenone. DrugFuture. [Link]
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(1R)-1-(3-bromophenyl)ethan-1-ol. PubChem. [Link]
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Ethanone, 1-(3-bromophenyl)-. NIST WebBook. [Link]
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p-Bromoacetophenone oxime, (Z)-. PubChem. [Link]
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1-(3-BROMOPHENYL)ETHAN-1-ONE. Matrix Fine Chemicals. [Link]
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Ethanone, 1-(3-bromophenyl)- IR Spectrum. NIST WebBook. [Link]
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Spectroscopic Analysis of Organic Compounds. St. Paul's Cathedral Mission College. [Link]
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1-(2, 4-dihydroxyphenyl)ethanone oxime is a potential therapeutic agent for treatment of hyperuricemia through its dual inhibitory effects on XOD and URAT1. PubMed. [Link]
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Copper-Catalyzed Four-Component A3-Based Cascade Reaction: Facile Synthesis of 3-Oxetanone-Derived Spirocycles. MDPI. [Link]
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3'-Bromoacetophenone. PubChem. [Link]
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